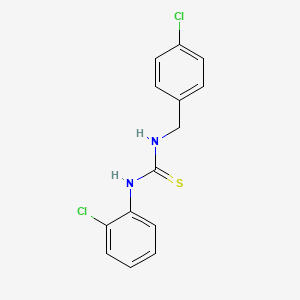
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom in the thiocarbonyl group. CCT has been shown to possess a range of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division. By inhibiting the activity of tubulin, this compound can disrupt the formation of microtubules and inhibit cell division.
Biochemical and Physiological Effects
This compound has been shown to possess a range of interesting biochemical and physiological effects. In addition to its potential applications in cancer treatment and the treatment of neurodegenerative diseases, this compound has also been shown to possess anti-inflammatory and anti-oxidant properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess anti-oxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
実験室実験の利点と制限
One advantage of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound is a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations. Therefore, care must be taken to ensure that the concentration of this compound used in experiments is appropriate for the cell type being studied.
将来の方向性
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea. One area of research that is of particular interest is the development of this compound analogs that possess improved properties such as increased potency or decreased toxicity. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs that target the same enzymes as this compound but with improved specificity and efficacy. Finally, research on the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular disease could lead to the development of new treatments for these conditions.
合成法
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzylamine with 2-chlorophenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a melting point of approximately 189-190°C.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to this compound's ability to inhibit the activity of certain enzymes that are involved in cell growth and division.
This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. This effect is thought to be due to this compound's ability to bind to the beta-amyloid protein and prevent its aggregation.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJVESQDAZXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)



![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)